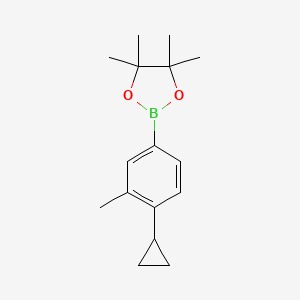
tert-butyl N-(2,5-dimethyl-4-piperidyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(2,5-dimethylpiperidin-4-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its structural features, which include a piperidine ring substituted with two methyl groups and a tert-butyl carbamate group.
Vorbereitungsmethoden
The synthesis of tert-butyl N-(2,5-dimethylpiperidin-4-yl)carbamate can be achieved through several routes. One common method involves the reaction of 2,5-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions and yields the desired carbamate product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl N-(2,5-dimethylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include mild acids or bases, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include N-oxides, amines, and substituted carbamates.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-(2,5-dimethylpiperidin-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of tert-butyl N-(2,5-dimethylpiperidin-4-yl)carbamate involves its role as a protecting group. The carbamate group can be cleaved under acidic or basic conditions, releasing the free amine. This property is exploited in organic synthesis to protect amines during multi-step reactions and then remove the protecting group at the desired stage . The molecular targets and pathways involved include interactions with enzymes and other biomolecules that facilitate the cleavage of the carbamate group.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-butyl N-(2,5-dimethylpiperidin-4-yl)carbamate include:
tert-Butyl N-(2,2-dimethylpiperidin-4-yl)carbamate: Similar structure but with different methyl group positions.
tert-Butyl N-(5,5-dimethylpiperidin-3-yl)carbamate: Another structural isomer with different substitution patterns.
tert-Butyl N-(1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate: Contains a benzyl group instead of methyl groups.
The uniqueness of tert-butyl N-(2,5-dimethylpiperidin-4-yl)carbamate lies in its specific substitution pattern on the piperidine ring, which can influence its reactivity and interactions in chemical and biological systems.
Eigenschaften
Molekularformel |
C12H24N2O2 |
|---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
tert-butyl N-(2,5-dimethylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-8-7-13-9(2)6-10(8)14-11(15)16-12(3,4)5/h8-10,13H,6-7H2,1-5H3,(H,14,15) |
InChI-Schlüssel |
RXAQOLMDSYHIER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(CN1)C)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Aminomethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13630115.png)

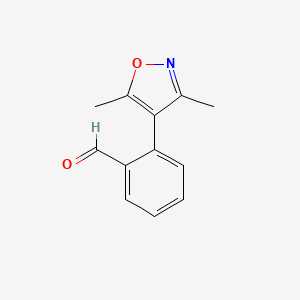

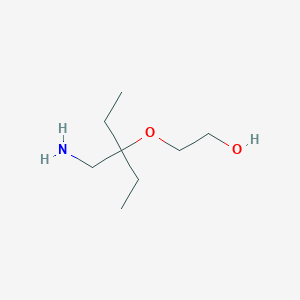
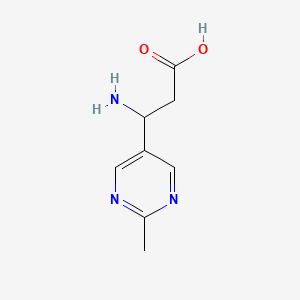
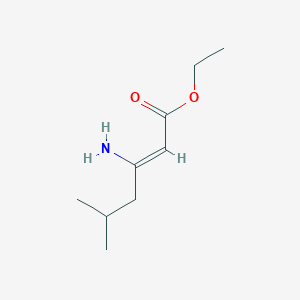
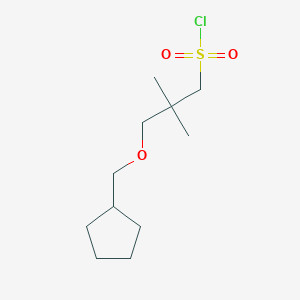

![(5-Chlorobenzo[D]isothiazol-3-YL)methanamine](/img/structure/B13630163.png)
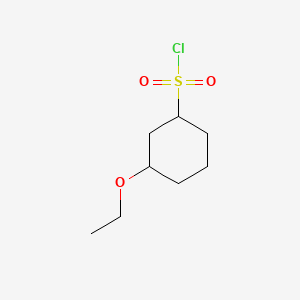
![Spiro[chromane-4,2'-oxirane]](/img/structure/B13630182.png)
